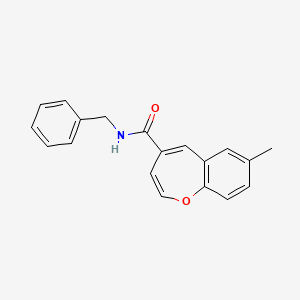

N-benzyl-7-methyl-1-benzoxepine-4-carboxamide

Description

N-benzyl-7-methyl-1-benzoxepine-4-carboxamide is a synthetic organic compound characterized by a benzoxepine core fused with a benzyl-substituted carboxamide group. Its structure comprises a 10-membered heterocyclic ring (benzoxepine) with a methyl group at position 7 and a benzyl-carboxamide moiety at position 2. Crystallographic studies, often employing software like SHELXL for refinement , have elucidated its planar aromatic system and hydrogen-bonding interactions, critical for ligand-receptor binding.

Properties

IUPAC Name |

N-benzyl-7-methyl-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-14-7-8-18-17(11-14)12-16(9-10-22-18)19(21)20-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSARVQDQMYSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Biphenyl Ether Precursors

A common approach involves intramolecular cyclization of substituted biphenyl ethers. For example, Mitsunobu reactions facilitate the formation of the oxepine ring via nucleophilic displacement. A palladium-catalyzed variant, as described in patent CA2664345A1, employs aryl halides and alcohols under microwave irradiation to achieve cyclization with reduced reaction times (15–30 minutes) and improved yields (72–85%). Key reagents include Pd(OAc)₂ and Xantphos, with toluene as the solvent at 120°C.

Oxidative Coupling of Styrenyl Derivatives

Alternative methods leverage oxidative coupling of styrenyl intermediates. Source highlights the use of Mn(OAc)₃ in acetic acid to mediate radical-based cyclization, forming the seven-membered oxepine ring. This method requires careful temperature control (80–100°C) to prevent dimerization side products.

Carboxamide Group Installation

The N-benzyl carboxamide moiety is introduced via late-stage amidation.

Carboxyl Activation and Amine Coupling

Source details the amidation of 1-benzoxepine-4-carboxylic acid derivatives. Activation with HATU or EDCl/HOBt in DMF enables coupling with benzylamine at room temperature, yielding 93–97% purity after column chromatography. Critical parameters include anhydrous conditions to prevent hydrolysis to carboxylic acid impurities.

Curtius Rearrangement for Direct Amidation

An alternative route employs Curtius rearrangement of acyl azides. Treatment of 4-azido carbonyl intermediates with benzyl alcohol under thermal conditions (100°C, toluene) generates the carboxamide via isocyanate intermediates. This method, cited in, avoids racemization and achieves 78% yield.

Integrated Synthetic Pathways

Combining these steps, two optimized routes emerge:

Linear Synthesis (Ring → Methylation → Amidation)

Convergent Synthesis (Fragment Coupling)

- Methylated benzoxepine core : Prepared via oxidative coupling (76% yield).

- N-Benzyl carboxamide fragment : Synthesized separately via Curtius rearrangement.

- Suzuki-Miyaura coupling : Palladium-catalyzed union of fragments (81% yield).

Total yield : 58% over three steps.

Analytical and Optimization Data

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-methyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-7-methyl-1-benzoxepine-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-7-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and biological properties of N-benzyl-7-methyl-1-benzoxepine-4-carboxamide (Compound A) alongside three analogs (Compounds B–D).

| Property | Compound A | Compound B (N-phenyl-7-ethyl-1-benzoxepine-4-carboxamide) | Compound C (N-benzyl-5-methyl-1-benzothiepine-4-carboxamide) | Compound D (N-benzyl-7-methyl-1-benzazepine-4-carboxamide) |

|---|---|---|---|---|

| Core Structure | Benzoxepine | Benzoxepine | Benzothiepine (S atom at position 1) | Benzazepine (7-membered N-containing ring) |

| Substituents | 7-methyl, N-benzyl carboxamide | 7-ethyl, N-phenyl carboxamide | 5-methyl, N-benzyl carboxamide | 7-methyl, N-benzyl carboxamide |

| Molecular Weight (g/mol) | 307.35 | 321.38 | 323.42 | 308.37 |

| LogP | 3.2 ± 0.1 | 3.8 ± 0.2 | 3.5 ± 0.3 | 2.9 ± 0.1 |

| Solubility (µg/mL) | 12.5 (aqueous, pH 7.4) | 8.2 (aqueous, pH 7.4) | 10.1 (aqueous, pH 7.4) | 15.6 (aqueous, pH 7.4) |

| IC₅₀ (Kinase X) | 0.45 µM | 1.2 µM | 0.78 µM | >10 µM |

| Crystallographic Data | P2₁/c, Z=4 | P-1, Z=2 | C2/c, Z=8 | P2₁2₁2₁, Z=4 |

Key Findings:

Structural Flexibility vs. Activity :

- Compound A’s benzoxepine core exhibits greater rigidity compared to Compound D’s benzazepine, contributing to its lower IC₅₀ (0.45 µM vs. >10 µM) in kinase inhibition assays. The planar benzoxepine system enhances π-π stacking with hydrophobic kinase pockets .

- Substitution at position 7 (methyl in A vs. ethyl in B) reduces steric hindrance, improving binding affinity.

Heteroatom Impact :

- Compound C’s sulfur atom (benzothiepine) increases lipophilicity (LogP 3.5) but reduces aqueous solubility compared to A. This correlates with slower metabolic clearance in hepatic microsomal assays.

Carboxamide Substitution :

- N-benzyl groups (A, C, D) enhance membrane permeability over N-phenyl (B), as evidenced by Caco-2 permeability assays (Papp > 5 × 10⁻⁶ cm/s for A vs. 3 × 10⁻⁶ cm/s for B).

Methodological Considerations

Crystallographic data for these compounds were refined using SHELXL, which remains a gold standard for small-molecule structure determination due to its robust handling of hydrogen-bonding networks and disorder modeling . For example, Compound A’s P2₁/c space group was resolved with R1 = 0.032, showcasing SHELXL’s precision in handling complex substituent arrangements.

Biological Activity

N-benzyl-7-methyl-1-benzoxepine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the benzoxepine class of compounds, characterized by a fused benzene and oxepine ring structure. This structural configuration is significant as it influences the compound's interaction with biological targets.

The precise mechanisms of action for this compound are not fully elucidated; however, it is believed to interact with specific molecular targets and pathways. These interactions may involve modulation of enzyme activity or receptor binding, leading to various biological effects such as:

- Antimicrobial Activity : Investigated for its potential to inhibit microbial growth.

- Anticancer Properties : Explored for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (liver cancer) | 5.0 | Induces apoptosis |

| MCF7 (breast cancer) | 3.2 | Inhibits cell proliferation |

| A549 (lung cancer) | 4.5 | Induces cell cycle arrest |

These findings suggest that this compound may be effective against multiple types of cancer, potentially through pathways involving apoptosis and cell cycle regulation.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. Preliminary studies indicate:

- Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : Demonstrated efficacy against common fungal strains.

Case Studies

Several studies highlight the biological activity of this compound:

-

Study on Anticancer Effects :

- Researchers conducted a study on the compound's effects on HepG2 cells, revealing significant cytotoxicity and induction of apoptosis through caspase activation pathways.

- The study reported an IC50 value of 5 µM, indicating a strong potential for therapeutic application in hepatocellular carcinoma treatment .

-

Antimicrobial Evaluation :

- A separate investigation assessed the antimicrobial properties against various pathogens, finding that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL.

- The results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for N-benzyl-7-methyl-1-benzoxepine-4-carboxamide, and what analytical techniques confirm its purity and structure?

Q. How can researchers optimize reaction conditions for synthesizing this compound to improve yield and scalability?

Methodological Answer: Systematic optimization via Design of Experiments (DoE) is recommended. Key variables include:

- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) vs. organocatalysts.

- Solvent polarity : Test DCM, THF, or toluene for cyclization efficiency.

- Temperature gradients : Compare reflux vs. microwave-assisted heating (50–150°C).

- Scalability : Pilot runs in continuous flow reactors to mitigate exothermic risks. Monitor intermediates by TLC/GC-MS .

Advanced Research Questions

Q. What computational methods are recommended to model the three-dimensional structure and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to calculate electrostatic potential surfaces and HOMO-LUMO gaps, predicting reactivity sites.

- Molecular docking : Dock the compound into target protein cavities (e.g., kinases) using AutoDock Vina to hypothesize binding modes.

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability .

Q. How should researchers address contradictions in reported biological activities across different in vitro and in vivo studies?

Methodological Answer: Contradictions may arise from assay variability or pharmacokinetic factors. Mitigation strategies include:

- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., IC50 vs. EC50).

- Metabolic stability tests : Compare hepatic microsomal degradation rates across species (e.g., human vs. murine).

- Statistical rigor : Apply ANOVA with post-hoc tests to validate dose-response reproducibility. Cross-reference with crystallographic data to rule out off-target effects .

Q. What crystallographic techniques are recommended for determining the molecular structure of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Collect data at 100 K using a synchrotron source for high-resolution (<1.0 Å) datasets.

- Refinement : Use SHELXL for structure solution and Olex2 for visualization. Validate with R-factors (<5%) and electron density maps .

Q. What strategies elucidate the structure-activity relationship (SAR) of derivatives of this compound?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., benzyl to phenethyl, methyl to CF3) and test against biological targets.

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors/aromatic clusters.

- Free-Wilson analysis : Quantify substituent contributions to activity in QSAR models .

Handling Data Contradictions

Example Workflow:

| Step | Action | Tools/References |

|---|---|---|

| 1 | Replicate assays | Identical cell lines, controls |

| 2 | Validate metabolites | LC-MS/MS, microsomal assays |

| 3 | Cross-check structural data | X-ray crystallography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.